molecular formula C8H14N2O2 B14622120 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- CAS No. 59652-63-0

2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-

Cat. No.: B14622120
CAS No.: 59652-63-0
M. Wt: 170.21 g/mol
InChI Key: RGYQFKJCIVSAKS-FSPLSTOPSA-N
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Description

2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-: is a member of the class of 2,5-diketopiperazines. This compound is characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and an isopropyl group at position 3. It is known for its diverse applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- typically involves the cyclization of dipeptides. One common method is the cyclization of N-protected dipeptides under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis followed by cyclization. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce piperazine derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of peptide chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of cyclic peptides in biological systems.

Medicine: In medicine, 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- has potential applications in drug development. Its cyclic structure makes it a candidate for the design of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The compound’s cyclic structure allows it to fit into enzyme active sites, inhibiting or activating their function. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

    3-methylpiperazine-2,5-dione: This compound is similar in structure but has a methyl group at position 3 instead of an isopropyl group.

    2,5-Diketopiperazine: A simpler analog with no additional substituents on the piperazine ring.

Uniqueness: 2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at position 3 enhances its interaction with certain molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

59652-63-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-3-5(2)7-8(12)9-4-6(11)10-7/h5,7H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,7-/m0/s1

InChI Key

RGYQFKJCIVSAKS-FSPLSTOPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)N1

Origin of Product

United States

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